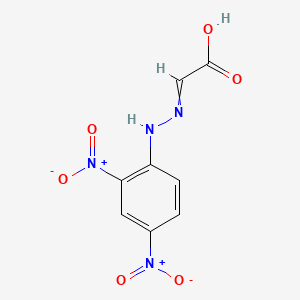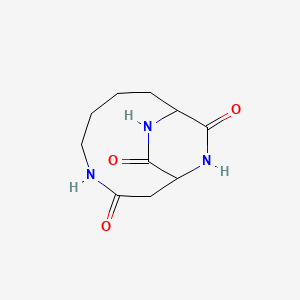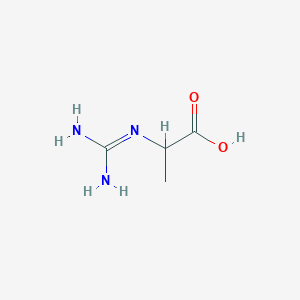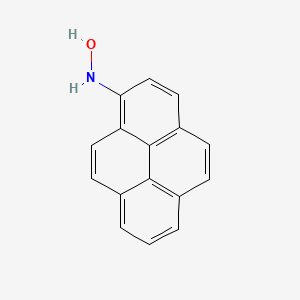
Diethyl acetylenedicarboxylate
描述
Diethyl acetylenedicarboxylate is a light yellow liquid with a disagreeable smell. It is a cheap and readily available material in industry. The triple bond in its structure is a critical and useful functional group, making it extensively applicable in organic synthesis. It can react with amines, aldehydes, ketones, and other compounds, allowing it to form various heterocycles .
作用机制
Target of Action
Diethyl acetylenedicarboxylate (DEAD) is a versatile compound used extensively in organic synthesis . It primarily targets amines, aldehydes, and ketones, reacting with them to form various heterocycles .
Mode of Action
DEAD is known for its role as a Michael acceptor for O-vinyl oximes synthesis . It participates in nucleophilic addition reactions, where a nucleophile donates an electron pair to an electrophile . DEAD’s triple bond is a critical functional group that enables these reactions .
Biochemical Pathways
DEAD’s interaction with amines, aldehydes, and ketones leads to the formation of various heterocycles . These heterocycles can be involved in a wide range of biochemical pathways, depending on their specific structures and properties. For instance, DEAD has been used in the synthesis of 3,4,5-trisubstituted 2(5H)-furanone derivatives, highly functionalized thiazolidinone derivatives, and novel cyclic peroxide glucosides .
Pharmacokinetics
It’s known that dead is a liquid at room temperature with a density of 1063 g/mL at 25 °C . Its boiling point is 107-110 °C/11 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of DEAD’s action is the formation of various heterocyclic compounds . These compounds can have a wide range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, anticancer, and anti-viral HIV-1 . The specific effects depend on the structure and properties of the resulting heterocycle.
Action Environment
The action of DEAD can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, DEAD undergoes a clean Diels-Alder reaction with bisanthene in hot toluene to give a rearomatized 1:1 cycloadduct . Additionally, DEAD’s reactivity can be affected by the presence of catalysts . Its stability is also influenced by storage conditions, with a recommended storage temperature of 2-8°C .
生化分析
Biochemical Properties
Diethyl acetylenedicarboxylate plays a significant role in biochemical reactions due to its highly electrophilic nature. It interacts with a variety of biomolecules, including enzymes and proteins. For instance, it can react with amines and aldehydes to form heterocyclic compounds, which exhibit a wide range of biological activities such as antimicrobial, antifungal, anti-inflammatory, anticancer, and anti-viral properties . The interaction with these biomolecules often involves the formation of covalent bonds, leading to the creation of new compounds with enhanced biological activities.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by interacting with key signaling molecules and enzymes, thereby modulating their activity. This compound can induce changes in gene expression, leading to alterations in cellular metabolism and function. For example, its interaction with certain enzymes can result in the inhibition or activation of metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is known to be relatively stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation. This degradation can result in the formation of by-products that may have different biological activities compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial biological activities, such as antimicrobial and anti-inflammatory effects. At high doses, it can become toxic, leading to adverse effects such as tissue damage and organ toxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with other biomolecules. These interactions can affect the levels of metabolites within the cell, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its biological activity, as it may interact with different biomolecules depending on its subcellular distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other proteins involved in key cellular processes .
准备方法
Diethyl acetylenedicarboxylate can be prepared using different methods. One common method involves the reaction of (Z)-diethyl-2,3-dibromomaleate and (E)-diethyl-2,3-dibromofumarate in the presence of 1,2-dimethylindazolium-3-carboxylate in acetonitrile under reflux conditions . Another method uses triphenylphosphonium ylides, resulting in high yields . Industrial production methods typically involve the esterification of acetylenedicarboxylic acid with ethanol in the presence of sulfuric acid as a catalyst .
化学反应分析
Diethyl acetylenedicarboxylate undergoes various types of reactions, including:
Nucleophilic Addition Reactions: It acts as a Michael acceptor in reactions with nucleophiles such as amines and thiols.
Cycloaddition Reactions: It participates in Diels-Alder reactions to form cyclic compounds.
Condensation Reactions: It can react with aldehydes and amines in the presence of acetic acid to form heterocycles.
Common reagents and conditions used in these reactions include acetic acid, ammonium salts, and various catalysts like DABCO and nickel . Major products formed from these reactions include highly functionalized thiazolidinone derivatives, cyclic peroxide glucosides, and 3,4,5-trisubstituted 2(5H)-furanone derivatives .
科学研究应用
Diethyl acetylenedicarboxylate has a wide range of applications in scientific research:
相似化合物的比较
Diethyl acetylenedicarboxylate can be compared with similar compounds such as dimethyl acetylenedicarboxylate and acetylenedicarboxylic acid:
Dimethyl Acetylenedicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
Acetylenedicarboxylic Acid: The parent compound, which can be esterified to form diethyl or dimethyl acetylenedicarboxylate.
This compound is unique due to its ethyl ester groups, which can influence its reactivity and solubility properties compared to its methyl ester counterpart .
属性
IUPAC Name |
diethyl but-2-ynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRNXFOUBFLVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227055 | |
| Record name | Diethyl 2-butynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Diethyl 2-butynedioate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
762-21-0 | |
| Record name | Diethyl acetylenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2-butynedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl acetylenedicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-butynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-butynedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DEAD exhibits high reactivity towards thiols, acting as a thiol cross-linker. It can undergo addition reactions with two equivalents of a thiol, potentially leading to protein cross-linking and cytotoxicity. [, ] This property contributes to its potent cytotoxic effects, particularly against colorectal carcinoma cells. [, ]
A: Yes, DEAD readily reacts with various amines. For instance, it reacts with 1,8-naphthalenediamine to yield tetrahydronaphtho[1,8-ef]diazepinones, dihydroperimidines, and bis(enamino)fumarates. [] The reaction conditions influence the product ratios. []
A: DEAD has the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol. [, ]
A: Yes, DEAD has been characterized using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) [] and nuclear magnetic resonance (NMR) spectroscopy. [, , ] Researchers have used NMR, specifically 1H and 13C NMR, along with X-ray crystallography to determine the structures of various DEAD adducts. []
A: DEAD participates in various reactions under mild conditions. For instance, it reacts with arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles in acetic acid under prolonged reflux to yield thiazolinone adducts. [] It also readily undergoes Diels-Alder reactions with dienes, including furan, 2,5-dimethylfuran, 1,3-cyclohexadiene, and anthracene, under microwave irradiation. []
A: DEAD frequently serves as a dienophile in Diels-Alder reactions. [, , , , ] For example, it reacts with 2-allenylindoles under thermal and high-pressure conditions to yield carbazole derivatives. [] DEAD is also employed in multicomponent reactions, like those involving styrenes, formaldehyde, and active phenolic compounds or N,N-dialkylacetoacetamides. []
A: Yes, Density Functional Theory (DFT) models have been employed to analyze the pore size of multi-walled carbon nanotubes functionalized with DEAD. [] Additionally, researchers have used computational methods, including B3LYP/6-31++g(d,p) level calculations, to investigate the mechanism and kinetics of reactions involving DEAD. [] These calculations have provided valuable insights into the energy barriers and transition states involved in these reactions, aiding in the understanding of reaction pathways and product formation. []
A: Replacing the ethyl groups in DEAD with bulkier groups, such as tert-butyl groups, significantly reduces the reaction rate in specific reactions, like the formation of 2H-chromene derivatives. [] This observation highlights the impact of steric hindrance on the reactivity of DEAD.
A: Yes, the α,β-unsaturated carbonyl group in DEAD plays a crucial role in its cytotoxicity. [] Molecules lacking this structural feature, even those structurally similar to DEAD, do not exhibit cytotoxicity. [] This suggests a specific interaction mechanism involving the α,β-unsaturated carbonyl group, likely through reactions with cellular nucleophiles like thiols. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















